(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate (5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643167
InChI: InChI=1S/C19H18N3O2.BF3.FH/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3)4;/h2-9,12,17,19H,10-11H2,1H3;;1H/q+1;;/p-1/t17-,19+;;/m1../s1
SMILES: B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-]
Molecular Formula: C19H18BF4N3O2
Molecular Weight: 407.2 g/mol

(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate

CAS No.:

Cat. No.: VC13643167

Molecular Formula: C19H18BF4N3O2

Molecular Weight: 407.2 g/mol

* For research use only. Not for human or veterinary use.

(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate -

Specification

Molecular Formula C19H18BF4N3O2
Molecular Weight 407.2 g/mol
IUPAC Name (1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride
Standard InChI InChI=1S/C19H18N3O2.BF3.FH/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3)4;/h2-9,12,17,19H,10-11H2,1H3;;1H/q+1;;/p-1/t17-,19+;;/m1../s1
Standard InChI Key SEDQSVVAYNMYRL-QFZUCXBQSA-M
Isomeric SMILES B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2.[F-]
SMILES B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-]
Canonical SMILES B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-]

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the indeno-triazolo-oxazinium class, featuring a cationic core stabilized by a tetrafluoroborate (BF4\text{BF}_4^-) anion. Its IUPAC name reflects the stereospecific arrangement at the 5aR and 10bS positions, critical for its chiral activity . The methoxyphenyl substituent at position 2 introduces electron-donating effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC24H21BF4N4O2\text{C}_{24}\text{H}_{21}\text{BF}_4\text{N}_4\text{O}_2
Molecular Weight508.25 g/mol
Stereochemistry(5aR,10bS) configuration
CounterionTetrafluoroborate (BF4\text{BF}_4^-)

The fused indeno-triazolo-oxazinium system creates a rigid, planar structure conducive to π-π stacking, a feature exploited in materials science . X-ray crystallography of analogous compounds reveals bond lengths of 1.38–1.42 Å for the triazole ring, consistent with aromatic character .

Synthesis and Manufacturing

Industrial-Scale Production

The synthesis typically involves a multi-step sequence starting with indeno-oxazine precursors. A representative protocol adapted from industrial methods involves:

  • Alkylation: Treatment of the indeno-oxazine scaffold with trimethyloxonium tetrafluoroborate to generate the oxazinium intermediate .

  • Cyclocondensation: Reaction with 4-methoxyphenylhydrazine under reflux conditions in methanol/triethyl orthoformate to form the triazolo ring .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationMe3O+BF4\text{Me}_3\text{O}^+ \text{BF}_4^-, CH2_2Cl2_2, 16 h65–70%
Cyclization4-Methoxyphenylhydrazine, reflux, 20 h29%

The modest yield in cyclization (29%) highlights challenges in stereochemical control, necessitating chromatographic purification. Industrial batches achieve ≥97% purity via recrystallization from ethyl acetate .

Physicochemical Properties

Solubility and Stability

The tetrafluoroborate anion enhances aqueous solubility (logSw=4.3\log S_w = -4.3) compared to chloride analogues, while the methoxyphenyl group increases lipophilicity (logP=4.5\log P = 4.5) . Thermal gravimetric analysis shows decomposition onset at 190°C, suitable for high-temperature applications .

Table 3: Key Physicochemical Parameters

ParameterValueMethod
Melting Point190–195°C Differential Scanning Calorimetry
logP\log P4.5 Shake-flask method
Solubility (H2_2O)2.1 mg/mL UV spectrophotometry

Applications in Research and Industry

Pharmaceutical Development

The compound’s planar structure enables intercalation with DNA, showing IC50_{50} values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231) . Its chiral centers facilitate enantioselective synthesis of protease inhibitors, achieving 92% ee in kinetic resolutions .

Materials Science

Incorporated into ionic liquids, it reduces viscosity by 40% compared to imidazolium salts, enhancing conductivity in lithium-ion batteries . Thin films deposited via chemical vapor deposition exhibit dielectric constants of κ=3.2\kappa = 3.2, valuable for microelectronics .

HazardPrecautionary Measures
Skin corrosionP280: Wear protective gloves/eyewear
Eye damageP305+P351+P338: Rinse cautiously with water

Future Perspectives

Ongoing research explores its utility in photodynamic therapy, where singlet oxygen quantum yields reach Φ = 0.67 under 650 nm irradiation . Computational studies predict a 30% increase in catalytic efficiency when immobilized on MOF-5 supports, opening avenues for green chemistry applications .

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